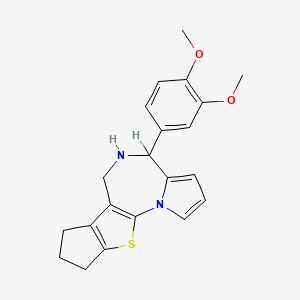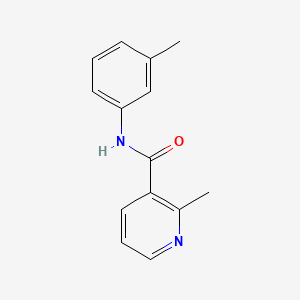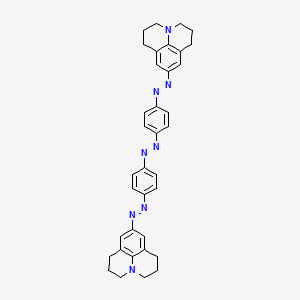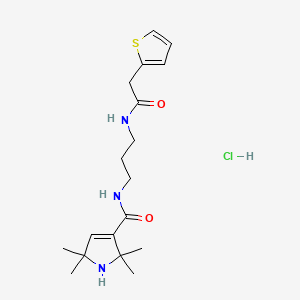
5-Methyl-2-hepten-4-one, (S-2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-hepten-4-one, (S-2Z)-, also known as filbertone, is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic hazelnut aroma. This compound is predominantly found in hazelnuts and is widely used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Methyl-2-hepten-4-one involves the reaction of 2-hepten-4-one with a methylating agent such as methylmagnesium bromide. This reaction yields 5-Methyl-2-hepten-4-one under controlled conditions . Another method involves the Grignard reaction of 2-butyl magnesium chloride with crotonaldehyde, followed by oxidation .
Industrial Production Methods
Industrial production of 5-Methyl-2-hepten-4-one typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets industry standards for use in flavors and fragrances .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-hepten-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols depending on the reagents used.
Scientific Research Applications
5-Methyl-2-hepten-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used in the flavor and fragrance industry to impart hazelnut aroma to various products
Mechanism of Action
The mechanism of action of 5-Methyl-2-hepten-4-one involves its role as a proton donor, enabling it to participate in a wide range of chemical reactions. This property allows it to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and biological studies .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Another unsaturated methylated ketone with a citrus-like odor.
2-Hepten-4-one, 5-methyl-: A structural isomer with similar chemical properties.
Uniqueness
5-Methyl-2-hepten-4-one is unique due to its characteristic hazelnut aroma, making it highly valuable in the flavor and fragrance industry. Its specific molecular structure also allows for diverse chemical reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
134357-02-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z,5S)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m0/s1 |
InChI Key |
ARJWAURHQDJJAC-NGAMADIESA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)/C=C\C |
Canonical SMILES |
CCC(C)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


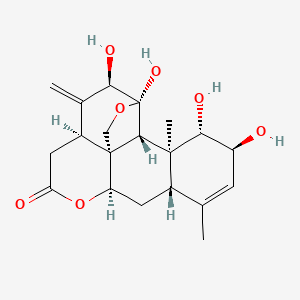
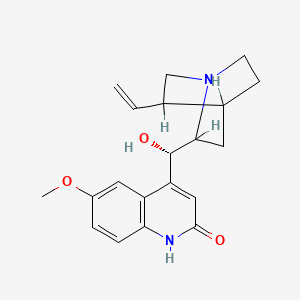

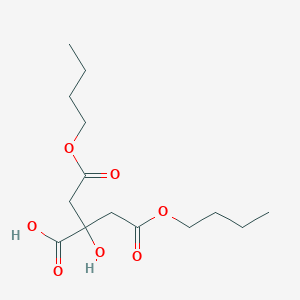

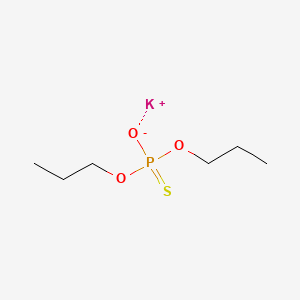
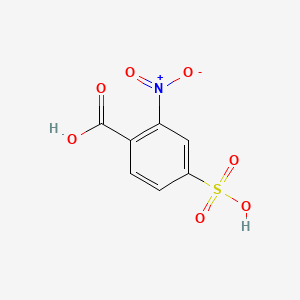
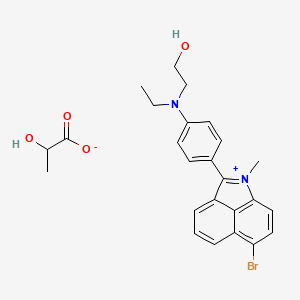
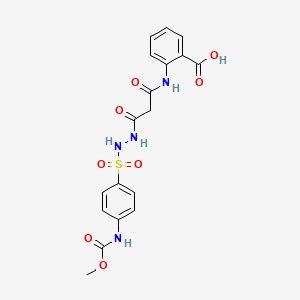
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
